Human alpha-CGRP (8-37)
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Overview
Description
Human alpha-calcitonin gene-related peptide (8-37) is a fragment of the human calcitonin gene-related peptide. This peptide is known for its role as an antagonist of the calcitonin gene-related peptide receptor. It is a significant molecule in the study of cardiovascular diseases and migraines due to its ability to modulate vasodilation and pain pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Human alpha-calcitonin gene-related peptide (8-37) is typically synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of human alpha-calcitonin gene-related peptide (8-37) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the peptide .
Chemical Reactions Analysis
Types of Reactions
Human alpha-calcitonin gene-related peptide (8-37) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions
The synthesis of human alpha-calcitonin gene-related peptide (8-37) involves reagents such as protected amino acids, coupling agents like HBTU or DIC, and deprotecting agents like TFA. The reactions are usually carried out in anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major product formed from the synthesis of human alpha-calcitonin gene-related peptide (8-37) is the peptide itself, which is then purified to remove any side products or impurities .
Scientific Research Applications
Human alpha-calcitonin gene-related peptide (8-37) has several scientific research applications:
Cardiovascular Research: It is used to study the role of calcitonin gene-related peptide in vasodilation and cardiovascular diseases.
Migraine Research: As an antagonist of the calcitonin gene-related peptide receptor, it is used to investigate the mechanisms of migraine and develop potential treatments.
Neurobiology: It helps in understanding the role of calcitonin gene-related peptide in pain pathways and neurogenic inflammation.
Pharmacology: It is used in the development and testing of new drugs targeting the calcitonin gene-related peptide receptor.
Mechanism of Action
Human alpha-calcitonin gene-related peptide (8-37) acts as a competitive antagonist of the calcitonin gene-related peptide receptor. It binds to the receptor without activating it, thereby blocking the effects of endogenous calcitonin gene-related peptide. This mechanism is crucial in modulating vasodilation and pain pathways, making it a valuable tool in cardiovascular and migraine research .
Comparison with Similar Compounds
Human alpha-calcitonin gene-related peptide (8-37) is unique due to its specific antagonistic action on the calcitonin gene-related peptide receptor. Similar compounds include:
Beta-calcitonin gene-related peptide: Another isoform of calcitonin gene-related peptide with different physiological roles.
Calcitonin: A related peptide with distinct functions in calcium homeostasis.
Amylin: A peptide hormone co-secreted with insulin, involved in glycemic regulation.
These compounds share structural similarities but have different biological functions, highlighting the specificity and importance of human alpha-calcitonin gene-related peptide (8-37) in research .
Properties
Molecular Formula |
C139H230N44O38 |
---|---|
Molecular Weight |
3125.6 g/mol |
IUPAC Name |
N-[4-amino-1-[[1-[[1-[2-[[1-[[4-amino-1-[[1-[[2-[[1-[[6-amino-1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide |
InChI |
InChI=1S/C139H230N44O38/c1-66(2)48-86(161-102(193)60-155-113(197)74(17)159-120(204)87(49-67(3)4)168-118(202)83(40-31-45-152-138(147)148)163-123(207)90(53-80-57-151-65-158-80)173-136(220)111(77(20)188)182-131(215)105(145)69(7)8)121(205)169-88(50-68(5)6)122(206)176-96(64-186)129(213)165-84(41-32-46-153-139(149)150)119(203)175-94(62-184)115(199)156-58-101(192)154-59-104(195)177-107(71(11)12)134(218)179-108(72(13)14)133(217)166-82(39-28-30-44-141)117(201)171-91(54-98(142)189)125(209)172-92(55-99(143)190)124(208)170-89(52-79-36-25-22-26-37-79)126(210)180-109(73(15)16)137(221)183-47-33-42-97(183)130(214)181-110(76(19)187)135(219)174-93(56-100(144)191)127(211)178-106(70(9)10)132(216)157-61-103(194)162-95(63-185)128(212)164-81(38-27-29-43-140)116(200)160-75(18)114(198)167-85(112(146)196)51-78-34-23-21-24-35-78/h21-26,34-37,57,65-77,81-97,105-111,184-188H,27-33,38-56,58-64,140-141,145H2,1-20H3,(H2,142,189)(H2,143,190)(H2,144,191)(H2,146,196)(H,151,158)(H,154,192)(H,155,197)(H,156,199)(H,157,216)(H,159,204)(H,160,200)(H,161,193)(H,162,194)(H,163,207)(H,164,212)(H,165,213)(H,166,217)(H,167,198)(H,168,202)(H,169,205)(H,170,208)(H,171,201)(H,172,209)(H,173,220)(H,174,219)(H,175,203)(H,176,206)(H,177,195)(H,178,211)(H,179,218)(H,180,210)(H,181,214)(H,182,215)(H4,147,148,152)(H4,149,150,153) |
InChI Key |
NDACAFBDTQIYCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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